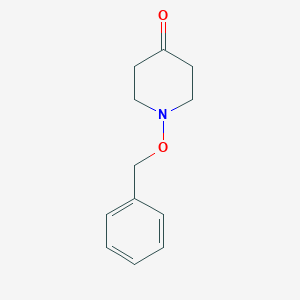

1-(Benzyloxy)piperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzyloxy)piperidin-4-one, also known as 1-Cbz-4-Piperidone, is a starting material in biheteroaromatic diphosphine oxides-catalyzed stereoselective direct aldol condensation reactions . It can be viewed as a derivative of piperidine . Piperidine derivatives are used as intermediates in the manufacture of chemicals and pharmaceutical drugs .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .

Molecular Structure Analysis

The molecular formula of this compound is C12H13NO2 . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .

Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization and Molecular Docking

Molecular Structure and Spectroscopic Studies : The compound 1-Benzyl-4-(N-Boc-amino)piperidine, closely related to "1-(Benzyloxy)piperidin-4-one", has been characterized using spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. Its molecular structure was analyzed using Density Functional Theory (DFT), revealing insights into its geometrical parameters, vibrational assignments, and electron excitation analysis. The studies highlight its potential in anticancer activity through molecular docking against VEGFR-2 Kinase inhibitor receptors, suggesting significant pharmacological applications (S. Janani et al., 2020).

Thermal and Optical Studies : Another study on a compound incorporating the piperidin-4-one framework demonstrated its synthesis, thermal stability, optical properties, and theoretical calculations. This work emphasizes the structural stability and potential applications in materials science, offering a foundation for future research into related compounds (C. S. Karthik et al., 2021).

Biological and Pharmacological Insights

Antioxidant and Antimicrobial Activity : Studies have shown the synthesis of novel derivatives of piperidin-4-one, indicating their potential antioxidant and antimicrobial activities. For instance, vanillin-derived piperidin-4-one oxime esters have been synthesized and tested for their biological activities, demonstrating the impact of phenyl ester substituents on the piperidin-4-one oxime core's activity. These findings suggest the compound's utility in developing new antimicrobial and antioxidant agents (S. T. Harini et al., 2012).

Inhibition Studies and Drug Development : Derivatives of "this compound" have been utilized in molecular docking studies targeting various biological receptors. These studies assist in identifying promising leads for drug development, particularly in areas such as depression treatment and cancer therapeutics. For example, the identification of novel antidepressant compounds through metabolic studies highlights the significance of piperidine derivatives in medicinal chemistry (Mette G. Hvenegaard et al., 2012).

Synthesis and Chemical Applications

Novel Compound Synthesis : Research into the synthesis of novel dispiro heterocycles incorporating the piperidin-4-one framework has shown efficient methodologies for assembling biologically important molecules. These studies not only expand the chemical toolbox for synthesizing complex molecular architectures but also underline the versatility of "this compound" derivatives in chemical synthesis (A. Dandia et al., 2012).

Herbicidal Activity and Chemical Analysis : The design and synthesis of aryl-formyl piperidinone derivatives have shown herbicidal activity, indicating the agricultural applications of these compounds. Such studies contribute to the development of environmentally friendly herbicides with potential for large-scale agricultural use (Ying Fu et al., 2021).

Wirkmechanismus

While the specific mechanism of action for 1-(Benzyloxy)piperidin-4-one is not clear, piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Safety and Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

Eigenschaften

IUPAC Name |

1-phenylmethoxypiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWBXZBDHNRVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-phenyl-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2643911.png)

![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2643912.png)

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2643915.png)

![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)

![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)